molecular formula C14H23ClN2O3 B3087365 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride CAS No. 1173023-60-3

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride

Cat. No. B3087365
CAS RN: 1173023-60-3
M. Wt: 302.8 g/mol
InChI Key: KQVXQLNBEHFJNR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride, also known as trimetazidine hydrochloride, is a biochemical used for proteomics research . It is a drug for angina pectoris (chest pain associated with blood flow to the heart) and is sold under many brand names .


Synthesis Analysis

The compound can be synthesized by a process of reductive amination. In this process, 2,3,4-trimethoxybenzaldehyde is dissolved with piperazine, and then the reaction medium is subjected to the action of hydrogen to give the compound .


Molecular Structure Analysis

The molecular formula of the compound is C14H22N2O3 . The molecular weight of the free base is 266.34 .


Chemical Reactions Analysis

This compound can be used as a building block to synthesize phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity and benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 266.34 (free base basis) . It has a density of 1.1±0.1 g/cm3, a boiling point of 373.4±37.0 °C at 760 mmHg, and a flash point of 179.6±26.5 °C .

Advantages and Limitations for Lab Experiments

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride has several advantages as a research tool. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. Additionally, it has been shown to act as an agonist or antagonist for various neurotransmitters and receptors, as well as to modulate the activity of certain proteins and enzymes. However, there are some limitations to its use in lab experiments. For example, it is not known whether it is metabolized in the body, and it is not known how long it remains active in the body after it is administered.

Future Directions

There are several potential future directions for the use of 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride in scientific research. It could be studied further for its potential to act as an agonist or antagonist for various neurotransmitters and receptors. Additionally, it could be studied for its potential to modulate the activity of certain proteins and enzymes, as well as for its potential to affect the activity of certain hormones and neurotransmitters. Finally, it could be studied for its potential to be used as a therapeutic agent for various diseases and disorders.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as an agonist or antagonist for serotonin, dopamine, and norepinephrine receptors, as well as its potential to influence the activity of certain enzymes. It has also been studied for its potential to modulate the activity of certain proteins, such as the 5-HT2A receptor, as well as its potential to act as an inhibitor of certain enzymes, such as monoamine oxidase.

Safety and Hazards

The compound is classified as a Combustible Solid. It has a WGK of 3, indicating that it poses a high hazard to water . It is recommended to handle it with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXQLNBEHFJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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